molecular formula C12H17NO2 B8307297 2,4-Diisopropyl-1-nitro-benzene

2,4-Diisopropyl-1-nitro-benzene

Cat. No. B8307297
M. Wt: 207.27 g/mol
InChI Key: JIXBHJLFDLAPRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06936636B2

Procedure details

Nitric acid (70%) (15.6 g, 185 mmol) was added slowly to a solution of 1,3-di-iso-propyl-benzene (available from Aldrich) (20 g, 123 mmol) in acetic acid (50 mL) and acetic anhydride (50 mL) at 0° C. over 20 min. After stirring at room temperature for 1 hour, the reaction mixture was diluted with water (250 mL) and hexane (500 mL). The organic layer was then washed with with water (50 mL), saturated Na2CO3 (50 mL), dried (Na2SO4) and concentrated to give the title compound in a crude form (25 g, 98% yield) as a colorless oil:
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[CH:5]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([CH:14]([CH3:16])[CH3:15])[CH:9]=1)([CH3:7])[CH3:6]>C(O)(=O)C.C(OC(=O)C)(=O)C.O.CCCCCC>[CH:5]([C:8]1[CH:9]=[C:10]([CH:14]([CH3:16])[CH3:15])[CH:11]=[CH:12][C:13]=1[N+:1]([O-:4])=[O:2])([CH3:7])[CH3:6]

Inputs

Step One
Name
Quantity
15.6 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
20 g
Type
reactant
Smiles
C(C)(C)C1=CC(=CC=C1)C(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
O
Name
Quantity
500 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was then washed with with water (50 mL), saturated Na2CO3 (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)C1=C(C=CC(=C1)C(C)C)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.